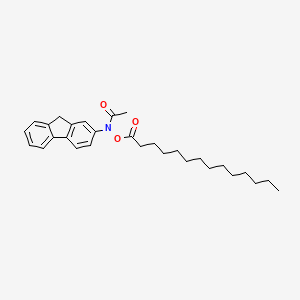
N-Myristoyloxy-N-acetyl-2-aminofluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Myristoyloxy-N-acetyl-2-aminofluorene, also known as this compound, is a useful research compound. Its molecular formula is C29H39NO3 and its molecular weight is 449.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Background
N-Myristoyloxy-N-acetyl-2-aminofluorene is an acyl derivative of N-acetyl-2-aminofluorene. Its structure includes a myristoyloxy group, which enhances its lipophilicity and potential biological activity. The compound is primarily studied for its interactions with biological systems, particularly in cancer research.
Carcinogenicity Studies
This compound has been utilized in various carcinogenicity studies to understand its effects on cellular mechanisms and tumor formation. Key findings include:
- Tumor Induction : In studies where this compound was administered to laboratory animals, it was shown to induce local tumors at the injection site. The compound's electrophilic nature allows it to interact with cellular macromolecules, leading to DNA damage and subsequent tumor formation .
- Comparative Carcinogenicity : Research comparing N-myristoyloxy derivatives with other acyl derivatives has highlighted that this compound exhibits significant carcinogenic properties, particularly when injected subcutaneously into male Fischer rats. The compound induced a high incidence of sarcomas, demonstrating its potential as a model for studying cancer mechanisms .
Mutagenicity Assessments
The mutagenic potential of this compound has been evaluated through various assays:
- V79 Cell Line Studies : In V79 Chinese hamster cells, the compound was found to be toxic and weakly mutagenic, inducing mutants in a concentration-dependent manner . This suggests that while it may not be highly mutagenic compared to other compounds, it still poses risks for genetic mutations.
- Salmonella Assays : Interestingly, the compound did not exhibit mutagenicity in Salmonella typhimurium assays, indicating variability in its mutagenic effects depending on the test system used .
Case Studies
Several notable case studies have highlighted the applications of this compound:
- Local Tumors Induction : In one study, rats injected with the compound developed localized tumors at the injection site, reinforcing its role as a potent carcinogen .
- Longitudinal Studies on Tumor Development : Long-term studies have documented the latency periods for tumor development following exposure to this compound, providing insights into dose-response relationships and timing for intervention strategies against chemical carcinogens .
Analyse Des Réactions Chimiques
DNA Alkylation and Adduct Formation
N-Myristoyloxy-AAF reacts with guanine residues in DNA to form covalent adducts. Unlike 2-AAF, which requires metabolic activation, this compound directly alkylates DNA via its electrophilic ester group. Key findings include:
-
Reactivity with DNA :
Solvolysis and Stability
The compound undergoes hydrolysis in aqueous media, releasing reactive intermediates:
-
Solvolysis Mechanism :
N Myristoyloxy AAFH2ON Hydroxy AAF+Myristic AcidThe liberated N-hydroxy-AAF further decomposes to form arylnitrenium ions , which alkylate DNA .
-
Kinetics :
Comparative Reactivity with Analogues
Studies comparing N-Myristoyloxy-AAF to structurally similar compounds revealed:
-
Carcinogenic Potency :
-
Subcutaneous injection in rats induced sarcomas with 100% incidence at 64 µmol total dose, comparable to N-acetoxy-AAF but with a longer latency (24 vs. 14 weeks) .
-
Despite lower DNA reactivity, its carcinogenicity suggests alternative pathways (e.g., sustained adduct persistence or reduced repair efficiency) .
-
-
Conformational Impact :
Critical Research Findings
-
Tumorigenicity : In vivo studies demonstrated that N-Myristoyloxy-AAF induces tumors at injection sites (e.g., sarcomas) and distant organs (e.g., liver), highlighting systemic bioavailability of its reactive metabolites .
-
Adduct Persistence : Unlike acetylated adducts (e.g., dG-C8-AAF), myristoyl-derived adducts may evade repair mechanisms, contributing to prolonged mutagenic effects .
Propriétés
Numéro CAS |
63224-44-2 |
|---|---|
Formule moléculaire |
C29H39NO3 |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
[acetyl(9H-fluoren-2-yl)amino] tetradecanoate |
InChI |
InChI=1S/C29H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-29(32)33-30(23(2)31)26-19-20-28-25(22-26)21-24-16-14-15-17-27(24)28/h14-17,19-20,22H,3-13,18,21H2,1-2H3 |
Clé InChI |
GRNOROTVWGAYBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)C |
Key on ui other cas no. |
63224-44-2 |
Synonymes |
N-myristoyloxy-N-acetyl-2-aminofluorene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















